6-Bromo-2-fluoroquinoline
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Overview
Description
6-Bromo-2-fluoroquinoline is an aromatic nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The compound has a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol . It is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
Scientific Research Applications
6-Bromo-2-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial, antiviral, and anticancer drugs.
Material Science: The compound is used in the design of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-fluoroquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Quinolines, the class of compounds to which 6-Bromo-2-fluoroquinoline belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the quinoline molecule .
Cellular Effects
Quinolines have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoroquinoline can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Direct Halogenation: Another approach involves the direct halogenation of 2-fluoroquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Oxidation and Reduction: Modified quinoline derivatives with altered electronic properties.
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoroquinoline:
6-Chloro-2-fluoroquinoline: Similar structure but with chlorine instead of bromine, which can influence its reactivity and biological effects.
Uniqueness: 6-Bromo-2-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its chemical reactivity, electronic properties, and biological activity, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
6-bromo-2-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLSEKYCDRSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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